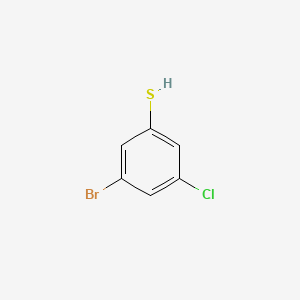

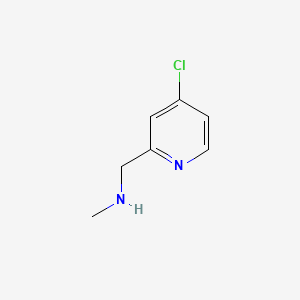

![molecular formula C23H28F2N6O6S B565874 (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol CAS No. 274693-39-9](/img/structure/B565874.png)

(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Overview

Description

The compound (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopentane ring with multiple functional groups, including a triazolopyrimidine moiety, a difluorophenyl group, and a propylsulfonyl group, making it a versatile candidate for various chemical reactions and biological interactions.

Mechanism of Action

Target of Action

Ticagrelor Sulfone, also known as “1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)-”, primarily targets the P2Y12 receptor . This receptor plays a crucial role in platelet activation and aggregation, which are key processes in blood clot formation .

Mode of Action

Ticagrelor Sulfone acts as a P2Y12 receptor antagonist . It binds to the P2Y12 receptor in a reversible and noncompetitive manner, preventing the activation of the receptor by adenosine diphosphate (ADP) . This inhibition prevents ADP-mediated activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .

Biochemical Pathways

The primary biochemical pathway affected by Ticagrelor Sulfone is the platelet activation pathway . By inhibiting the P2Y12 receptor, Ticagrelor Sulfone prevents the activation of the GPIIb/IIIa receptor complex, a key player in platelet aggregation . Additionally, Ticagrelor Sulfone has been found to inhibit the NLRP3 inflammasome, which plays a critical role in the innate immune system .

Pharmacokinetics

Ticagrelor Sulfone is rapidly absorbed by the body after oral administration . It exhibits inherent activity without requiring metabolic activation, and binds reversibly to the P2Y12 receptor . Recent studies report that no dose adjustment for Ticagrelor is required on the basis of age, gender, ethnicity, severe renal impairment or mild hepatic impairment .

Result of Action

The primary result of Ticagrelor Sulfone’s action is the reduction of platelet aggregation , which in turn reduces the risk of thrombotic events such as myocardial infarction and stroke . It has been indicated to reduce the risk of cardiovascular death, myocardial infarction, and stroke in patients with acute coronary syndrome or a history of myocardial infarction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ticagrelor Sulfone. According to an environmental risk assessment, Ticagrelor Sulfone is water soluble and hydrolytically stable . In the natural environment, Ticagrelor Sulfone is expected to partition into aquatic sediments and undergo significant degradation .

Biochemical Analysis

Biochemical Properties

Ticagrelor Sulfone inhibits the P2Y12 receptor, a key player in platelet aggregation . It binds to the P2Y12 receptor in a reversible manner, unlike other antiplatelet agents . This unique property allows Ticagrelor Sulfone to exert a rapid and potent antiplatelet effect . It interacts with enzymes such as CYP3A4 during its metabolism .

Cellular Effects

Ticagrelor Sulfone has significant effects on various cellular processes. It inhibits platelet aggregation, suppresses inflammation, enhances adenosine function, and provides cardioprotective effects . It can also cause adverse reactions such as bleeding tendency, dyspnea, ventricular pause, gout, kidney damage, and thrombotic thrombocytopenic purpura .

Molecular Mechanism

Ticagrelor Sulfone exerts its effects at the molecular level by binding to the P2Y12 receptor . This binding inhibits the receptor signaling and subsequent platelet activation . Moreover, it does not require metabolic activation to exert its antiplatelet action .

Temporal Effects in Laboratory Settings

Ticagrelor Sulfone exhibits a rapid onset of action . Over time, it continues to inhibit platelet aggregation and enhance adenosine function

Dosage Effects in Animal Models

In animal models, the effects of Ticagrelor Sulfone vary with different dosages . High doses of Ticagrelor Sulfone have been shown to augment reactive hyperemia after left anterior descending (LAD) occlusion .

Metabolic Pathways

Ticagrelor Sulfone is extensively metabolized by hepatic CYP3A enzymes . AR-C124910XX is its only active metabolite . The metabolism of Ticagrelor Sulfone is a crucial aspect of its pharmacokinetic profile .

Transport and Distribution

Ticagrelor Sulfone is highly bound to plasma proteins and largely restricted to the plasma space . Its absolute bioavailability is estimated at 36%, and the steady-state volume of distribution is 88 L .

Subcellular Localization

Given its mechanism of action, it is likely to be found where the P2Y12 receptors are located, primarily on the platelet plasma membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrimidine core, the introduction of the difluorophenyl group, and the attachment of the propylsulfonyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol: can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The triazolopyrimidine ring can be reduced under specific conditions.

Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while nucleophilic substitution of the difluorophenyl group could introduce various functional groups.

Scientific Research Applications

(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol: has a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its unique structure and functional groups.

Industry: Use in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

- (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(methylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

- (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(ethylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Uniqueness

The uniqueness of (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name |

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfonyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N6O6S/c1-2-7-38(35,36)23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(37-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDWQLSHMNMZAJ-FNOIDJSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCS(=O)(=O)C1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274693-39-9 | |

| Record name | (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S24EPU8S2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

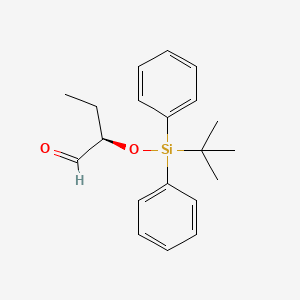

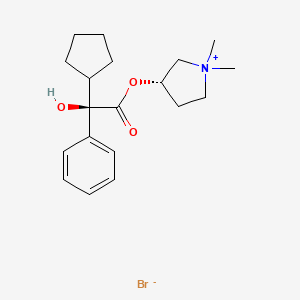

![Tert-butyl-[(E,3R)-1-iodopent-1-en-3-yl]oxy-diphenylsilane](/img/structure/B565791.png)

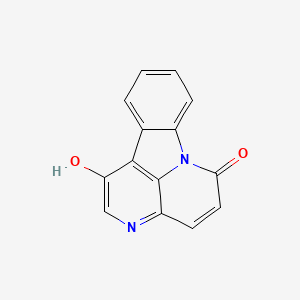

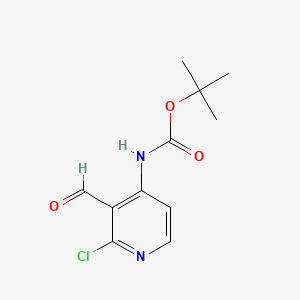

![(2R)-2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B565794.png)

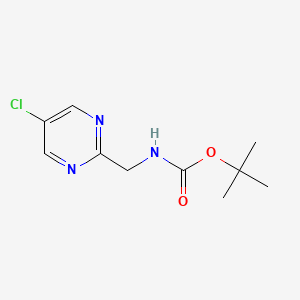

![3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B565807.png)

![N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B565809.png)